2,3-Dichloro-6-nitronaphthalene-1,4-dione
Overview
Description
2,3-Dichloro-6-nitronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3Cl2NO4 and a molecular weight of 272.04 g/mol . It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and a nitro group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dichloro-1,4-naphthoquinone. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with nitric acid under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid, and the temperature is maintained to ensure the selective nitration at the desired position on the naphthalene ring.
Chemical Reactions Analysis
2,3-Dichloro-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2,3-dichloro-6-aminonaphthalene-1,4-dione.
Scientific Research Applications
2,3-Dichloro-6-nitronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
2,3-Dichloro-6-nitronaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
2,3-Dichloro-1,4-naphthoquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2,3-Dichloro-6-aminonaphthalene-1,4-dione: Formed by the reduction of the nitro group, exhibiting different chemical and biological properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2,3-dichloro-6-nitronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHIWJEMSIMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512236 | |
Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29284-76-2 | |
Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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